molecular formula C19H18N2O3 B2918103 (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide CAS No. 946269-30-3

(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide

Cat. No.: B2918103
CAS No.: 946269-30-3
M. Wt: 322.364
InChI Key: HPAQNBZIGJAPTJ-QXMHVHEDSA-N
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Description

(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide is a synthetic small molecule featuring a phenyl-substituted oxazolidin-2-one core linked to a (Z)-configured cinnamamide moiety. This specific structural architecture, which incorporates both an oxazolidinone and an acrylamide group, suggests potential as an intriguing scaffold for medicinal chemistry and pharmacological research. The oxazolidinone ring is a privileged structure in drug discovery, known for its presence in various bioactive molecules . Researchers may be interested in evaluating this compound for its potential biological activities, which could include investigating its role as a modulator of specific enzymatic or signaling pathways. The compound's (Z)-3-phenylacrylamide (cinnamamide) group is a key functional element often associated with biological activity. Analogous acrylamide and acrylonitrile derivatives have been documented in recent scientific literature to exhibit promising antiparasitic properties, including inducing programmed cell death in parasites like Trypanosoma cruzi and Leishmania amazonensis . This makes this compound a candidate for research into novel therapeutic agents for neglected tropical diseases. Its mechanism of action may involve targeting critical physiological processes in pathogens, such as disrupting mitochondrial membrane potential and promoting chromatin condensation, hallmarks of an apoptosis-like cell death pathway . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

(Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-18(12-11-15-7-3-1-4-8-15)20-13-17-14-21(19(23)24-17)16-9-5-2-6-10-16/h1-12,17H,13-14H2,(H,20,22)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAQNBZIGJAPTJ-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Acrylamide Moiety: This step involves the reaction of an amine with an acrylate ester under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other ring systems or to reduce the acrylamide moiety.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is an organic compound featuring furan and thiophene rings, connected by a central thiourea group. The presence of a hydroxypropyl group enhances its chemical versatility, making it suitable for interactions with biological systems and applications in materials science. Research suggests this compound has potential pharmacological properties, with its mechanism of action involving interactions with enzymes and receptors.

Potential Applications

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea has several notable applications:

  • Medicinal Chemistry: Studies on the interactions of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea with biological targets have shown that it may bind to active sites on enzymes or receptors, leading to conformational changes that affect biochemical pathways. These interactions are crucial for understanding its potential therapeutic effects and optimizing its use in medicinal chemistry.

Several compounds share structural similarities with 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea:

Compound NameStructural FeaturesUnique Properties
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(pyridin-2-yl)ureaPyridine ring instead of thiopheneDifferent electronic properties due to nitrogen in pyridine
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(benzothiophen-2-yl)ureaBenzothiophene ringEnhanced stability due to fused ring structure
1-(4-(Furan-2-yl)-4-hydroxybutanoyl)-2-thioureaContains thiourea instead of ureaDifferent reactivity patterns due to sulfur presence

Mechanism of Action

The mechanism of action of (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazolidinone ring and acrylamide moiety are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The compound shares a core acrylamide framework with several derivatives, but its oxazolidinone moiety distinguishes it from others. Key comparisons include:

Compound Name Substituents/Modifications Key Structural Differences Molecular Weight Melting Point (°C)
(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide Oxazolidinone ring, phenyl groups Unique oxazolidinone-methyl linkage Not provided Not provided
(Z)-N-(n-propyl)-2-(benzoylamino)-3-phenylacrylamide (1612) n-Propyl group, benzoylamino Lacks oxazolidinone; includes benzoyl ~325 (calc.) Not reported
(Z)-2-[(E)-cinnamamido]-N-(4-fluorophenyl)-3-phenylacrylamide (1528) Fluorophenyl, cinnamamide Fluorine substitution, cinnamoyl side chain ~421 (calc.) 200
(E)-N-(4-[1,2,3,4-tetrahydroisoquinolin-2-yl]butyl)-3-phenylacrylamide (ST 198) Tetrahydroisoquinoline-butyl Bulky tetrahydroisoquinoline group ~377 (calc.) Not provided
N-(3-hydroxyphenyl)cinnamamide Hydroxyphenyl Simpler structure, phenolic group 239.27 218

Key Observations :

  • The oxazolidinone group in the target compound may enhance rigidity and hydrogen-bonding capacity compared to alkyl or aryl substituents in analogs like 1612 or 1526.
  • Fluorine in 1528 improves lipophilicity and metabolic stability , whereas the hydroxyl group in N-(3-hydroxyphenyl)cinnamamide increases polarity.

Computational and Experimental Tools

Structural characterization of analogs often employs:

  • NMR and FTIR : For confirming functional groups and stereochemistry.
  • X-ray crystallography (using SHELX or WinGX ): To resolve complex stereochemistry.
  • DFT/Monte Carlo simulations : For predicting adsorption behavior (e.g., corrosion inhibition).

Biological Activity

(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide, with the CAS number 946269-30-3, is a synthetic organic compound belonging to the class of oxazolidinones. This article explores its biological activity, focusing on antimicrobial, anticancer, and cytotoxic properties, supported by data tables and relevant research findings.

The molecular formula of this compound is C19H18N2O3C_{19}H_{18}N_{2}O_{3} with a molecular weight of 322.4 g/mol. The compound features an oxazolidinone moiety, which is known for its biological significance in medicinal chemistry.

PropertyValue
CAS Number946269-30-3
Molecular FormulaC₁₉H₁₈N₂O₃
Molecular Weight322.4 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Activity

Recent studies have indicated that compounds containing oxazolidinone derivatives exhibit notable antimicrobial properties. For instance, research has shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve interference with bacterial protein synthesis.

Case Study: Antimicrobial Efficacy

A comparative study on the antimicrobial activity of oxazolidinone derivatives revealed that certain synthesized compounds had higher efficacy than traditional antibiotics like ciprofloxacin. The results are summarized in the following table:

CompoundActivity Against MRSAActivity Against E. coliReference
(Z)-N-(2-oxo...EffectiveModerate
CiprofloxacinHighHigh
Other OxazolidinonesVariableVariable

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the safety profile of this compound. These studies typically utilize cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) to assess the compound's effects on cell viability.

Cytotoxicity Results

The following table presents findings from a cytotoxicity assay conducted over 24 and 48 hours:

Dose (µM)L929 Cell Viability (%) after 24hL929 Cell Viability (%) after 48h
2007768
1009279
507467
2597103
Control100100

The data indicates that at lower concentrations, the compound may enhance cell viability, suggesting potential applications in therapeutic contexts where modulation of cell growth is desired.

The biological activity of this compound can be attributed to its structural features that allow interaction with biological macromolecules. The oxazolidinone ring is known for its ability to bind to ribosomal RNA, thereby inhibiting protein synthesis in bacteria. This mechanism is crucial for its antimicrobial effects.

Q & A

Q. Table 1: Synthesis Conditions Comparison

MethodCatalyst SystemYield (%)Reference
Pd(OAc)₂/Cu(OPiv)₂DCE, 80°C, 12h85–90
Tosylate intermediateK₂CO₃, MeOH, RT70–75

Basic: What spectroscopic techniques confirm the structure of this compound, and what diagnostic signals are observed?

Answer:

  • ¹H NMR :
    • Oxazolidinone protons : δ 4.2–4.5 ppm (m, CH₂ from oxazolidinone) .
    • Acrylamide protons : δ 6.3–7.5 ppm (d, J = 15.8 Hz, trans-vinylic protons) .
    • Amide NH : δ 9.9–10.2 ppm (s, exchangeable) .
  • 13C NMR :
    • Carbonyl signals at δ 165–170 ppm (oxazolidinone C=O and acrylamide C=O) .
  • HRMS : Exact mass matches molecular formula (e.g., C₂₀H₁₉N₂O₃ requires [M+H]⁺ = 335.1396) .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:
Contradictions may arise from assay variability or stereochemical impurities . Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., CHO cells for KCNQ2 channel activity) .
  • Enantiomeric purity : Confirm Z/E configuration via NOESY NMR or X-ray crystallography .
  • Dose-response curves : Compare EC₅₀ values across studies (e.g., cortical spreading depression models for neuroactivity) .

Advanced: What computational and crystallographic tools are recommended for structural elucidation?

Answer:

  • X-ray crystallography :
    • SHELX suite : Refine crystal structures using SHELXL for small-molecule precision (R-factor < 5%) .
    • WinGX : Interface for data integration and visualization .
  • DFT calculations : Optimize geometries (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .

Advanced: How can palladium-catalyzed reactions modify the acrylamide moiety for SAR studies?

Answer:

  • β-C(sp²)−H functionalization : Introduce substituents (e.g., tert-butyl, aryl) via Pd-catalyzed coupling with isocyanides .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids to diversify the phenyl group (e.g., fluorophenyl for enhanced bioavailability) .
    Example : Pd(OAc)₂/Cu(OPiv)₂ in DCE modifies the β-position, yielding derivatives with improved KCNQ2 opener activity .

Basic: What steps ensure purity during synthesis, and how is purity validated?

Answer:

  • Purification :
    • Recrystallization from pet-ether/ethyl acetate mixtures .
    • Column chromatography (silica gel, 1:8 ethyl acetate/hexane) .
  • Validation :
    • TLC monitoring : Rf comparison with standards .
    • HPLC-DAD : Purity >95% (C18 column, acetonitrile/water gradient) .

Advanced: What in vivo models are suitable for evaluating neuropharmacological activity?

Answer:

  • Cortical spreading depression (CSD) models :
    • Electrophysiological monitoring in rodents to assess migraine prophylaxis potential .
    • Dosing : 10–30 mg/kg oral administration, with CSF concentration measurements .
  • KCNQ2 channel assays : Patch-clamp electrophysiology in hippocampal neurons to quantify channel-opening efficacy .

Notes

  • Stereochemical clarity : The Z-configuration is critical for bioactivity; synthetic routes must ensure stereochemical integrity via controlled reaction conditions .

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